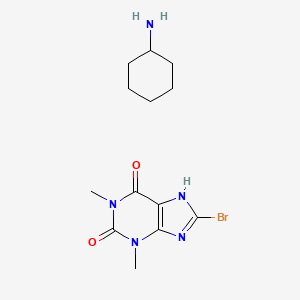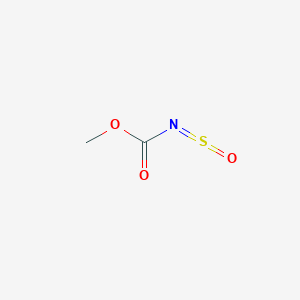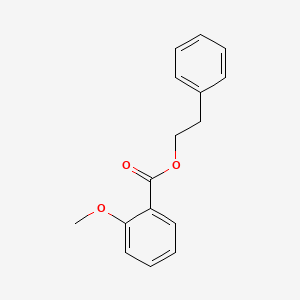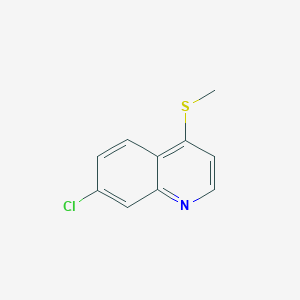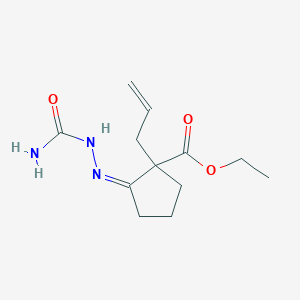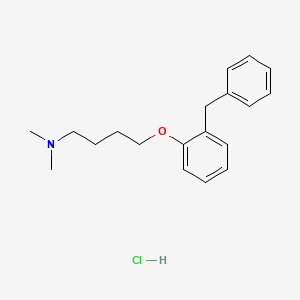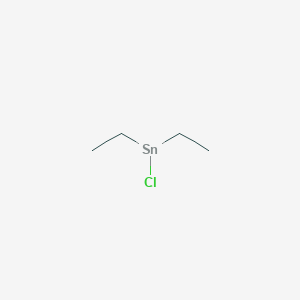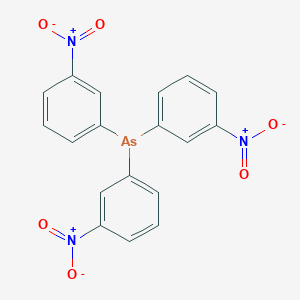
Tris(3-nitrophenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-nitrophenyl)arsane is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-nitrophenyl)arsane typically involves the reaction of arsenic trichloride with 3-nitrophenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
Oxidation: Arsenic oxides and nitrophenyl derivatives.
Reduction: Tris(3-aminophenyl)arsane.
Substitution: Various substituted nitrophenyl arsenic compounds.
Wissenschaftliche Forschungsanwendungen
Tris(3-nitrophenyl)arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Materials Science: Employed in the development of flame-retardant materials due to its ability to enhance thermal stability.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and coatings.
Wirkmechanismus
The mechanism by which tris(3-nitrophenyl)arsane exerts its effects is primarily through its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, while the arsenic atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can lead to the formation of stable complexes, enhancing the material’s flame-retardant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-nitrophenyl)arsane: Similar structure but with nitro groups in the para position.
Triphenylarsane: Lacks nitro groups, resulting in different chemical properties.
Tris(3-nitrophenyl)phosphine: Contains phosphorus instead of arsenic, used in similar applications.
Uniqueness
Tris(3-nitrophenyl)arsane is unique due to the presence of nitro groups in the meta position, which influences its reactivity and stability. The combination of nitro groups and arsenic atom provides distinct chemical properties, making it suitable for specific applications such as flame retardancy and materials science.
Eigenschaften
CAS-Nummer |
5449-74-1 |
|---|---|
Molekularformel |
C18H12AsN3O6 |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
tris(3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H12AsN3O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12H |
InChI-Schlüssel |
BWOHSJSBUGJVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
